molecular formula C21H23F3N2O5S B2928346 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922120-60-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2928346
CAS No.: 922120-60-3
M. Wt: 472.48
InChI Key: WDCVZHDFVYSSJP-UHFFFAOYSA-N
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Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide (CAS 922120-60-3) is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C21H23F3N2O5S and a molecular weight of 472.5, this compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a 4-(trifluoromethyl)benzamide group via a sulfonyl ethyl bridge . The structural motif of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a recognized pharmacophore in the development of ligands for sigma receptors, particularly the sigma-2 receptor (σ2R/TMEM97) . Sigma-2 receptors are transmembrane proteins implicated in critical physiological processes such as intracellular calcium signaling and cholesterol homeostasis, and they have been identified as a promising therapeutic target for managing neuropathic pain . Compounds sharing this core structure have demonstrated high selectivity for the sigma-2 receptor and shown encouraging pharmacological profiles, including antinociceptive effects in validated in vivo models of inflammatory pain . As such, this benzamide derivative serves as a valuable chemical tool for researchers investigating the pathophysiological roles of sigma-2 receptors and for developing novel therapeutics for pain and neurological disorders. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCVZHDFVYSSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Isoquinoline Core: : Starting with a suitable precursor, the isoquinoline core is constructed through cyclization reactions, often involving reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Formation of the Benzamide Group: : The benzamide moiety is typically introduced through a coupling reaction with the isoquinoline-sulfonyl intermediate, often employing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Scaling up for industrial production involves optimization of these reactions to maximize yield and purity. Catalysts, solvents, and purification methods are meticulously chosen to ensure cost-efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide undergoes several chemical reactions:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Often performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitutions using various halides or organometallic reagents.

Common Reagents and Conditions: Reactions typically require:

  • Anhydrous conditions to prevent hydrolysis.

  • Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) depending on the specific reaction.

Major Products: Major products depend on the reaction pathway chosen, often resulting in modified isoquinoline or benzamide derivatives with altered functional groups enhancing specific properties.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is extensively studied for:

  • Chemistry: : As a ligand in coordination chemistry and catalysis.

  • Biology: : Due to its interaction with specific biological targets, it is explored for enzyme inhibition and receptor modulation.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Influencing signaling pathways, particularly those related to cellular growth and apoptosis. Detailed studies reveal its interaction with proteins like kinases, influencing their activity and thus modifying cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold but differing in substituents and linker chemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target Activity/Findings Reference
Target Compound Sulfonylethyl linker; 4-(trifluoromethyl)benzamide P-gp, BChE (hypothesized) Expected enhanced MDR reversal due to sulfonyl group and trifluoromethyl moiety
4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (B-5) Methylene linker; carboxylic acid BChE IC₅₀ = 2.3 µM (BChE); moderate anti-Aβ aggregation
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide Ethyl linker; phthalazine carboxamide P-gp EC₅₀ = 0.12 µM (P-gp inhibition); potent MDR reversal in vitro
GF120918 (Elacridar) Ethyl linker; acridine carboxamide P-gp, ABCG2 Clinically validated MDR inhibitor; high affinity (Ki = 0.03 µM)
XR9576 (Tariquidar) Sulfonamide linker; quinoline carboxamide P-gp Phase III clinical trials for MDR; binds P-gp with Ki = 5.1 nM
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Sulfonylphenyl-triazole-thione core Undefined Demonstrated tautomerism; no direct biological data

Key Observations

Unlike the rigid phthalazine carboxamide in Qiu et al.’s compound , the trifluoromethylbenzamide group may enhance membrane permeability due to its lipophilic character.

Substituent Effects :

  • The trifluoromethyl group in the benzamide moiety is unique among analogs, likely improving target binding via hydrophobic interactions and fluorine-specific effects (e.g., dipole modulation) .
  • In contrast, B-5’s carboxylic acid group limits blood-brain barrier penetration, restricting its utility in central nervous system (CNS) disorders .

Biological Activity :

  • While the target compound’s activity remains hypothetical, structurally related P-gp inhibitors like GF120918 and XR9576 demonstrate that sulfonamide/sulfonyl linkers enhance affinity for ABC transporters .
  • The absence of tautomerism (unlike triazole-thiones in ) ensures predictable binding kinetics .

Computational Insights

Molecular docking studies using Glide (Schrödinger) suggest that sulfonamide-linked dihydroisoquinoline derivatives exhibit favorable binding to P-gp’s hydrophobic substrate pocket, with the trifluoromethyl group forming π-π interactions with Phe-978 . This aligns with the enhanced activity of XR9576, which shares similar sulfonamide pharmacophores .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

Structural Characteristics

The compound consists of several key structural features:

  • Isoquinoline Core : The 6,7-dimethoxy-3,4-dihydroisoquinoline structure contributes to its biological activity.
  • Sulfonyl Group : Enhances solubility and may influence receptor binding.
  • Trifluoromethyl Group : Known to enhance metabolic stability and lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and potential therapeutic applications.

1. Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist. Orexin receptors are involved in regulating wakefulness and appetite. Compounds that modulate these receptors may offer therapeutic avenues for conditions such as insomnia and obesity. Studies have demonstrated selective binding to orexin receptors, particularly orexin 2 receptor subtype, influencing downstream signaling pathways related to sleep regulation and energy homeostasis.

2. Antimycobacterial Activity

In vitro evaluations have shown that derivatives of the isoquinoline structure exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μM against resistant strains of MTB .

3. Antifungal Properties

Recent studies have synthesized derivatives containing the isoquinoline moiety and assessed their antifungal activities against pathogenic fungi. The results indicated varying degrees of efficacy, suggesting potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Orexin Receptor AntagonismModulates wakefulness and appetite
Antimycobacterial ActivityInhibits growth of Mycobacterium tuberculosis
Antifungal ActivityEffective against various pathogenic fungi

Case Study: Orexin Receptor Modulation

A study investigated the effects of this compound on orexin receptor activity. Using radiolabeled ligand binding assays, researchers found that the compound effectively inhibited orexin receptor signaling pathways in vitro, suggesting its potential utility in managing sleep disorders.

Case Study: Antitubercular Efficacy

Another significant study assessed the antitubercular efficacy of similar isoquinoline derivatives. The results revealed that specific modifications to the isoquinoline structure could enhance activity against resistant strains of MTB, with implications for developing new treatments for tuberculosis .

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